molecular formula C15H15N3O4 B5813854 4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B5813854
M. Wt: 301.30 g/mol
InChI Key: MAGPNWKVRVAFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methylpyridinyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.

    Pyridinylation: The nitrated intermediate is then subjected to a coupling reaction with 4-methyl-2-pyridylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide, various alkyl halides.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 4-ethoxy-N-(4-methylpyridin-2-yl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-ethoxy-N-(4-carboxypyridin-2-yl)-3-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridinyl group may facilitate binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.

    4-ethoxy-N-(4-methylpyridin-2-yl)butanamide: Similar structure but with a butanamide group instead of a benzamide group.

Uniqueness

4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the pyridinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-13-5-4-11(9-12(13)18(20)21)15(19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPNWKVRVAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.